![molecular formula C21H18F3NO4S2 B570767 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid CAS No. 1206891-26-0](/img/structure/B570767.png)
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid
Übersicht
Beschreibung
The compound 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid (commonly known as GW501516 or Cardarine) is a peroxisome proliferator-activated receptor delta (PPAR-δ) agonist. Its structure comprises a phenoxyacetic acid backbone linked to a substituted 1,3-thiazole ring via a methylsulfinyl group. The 4-(trifluoromethyl)phenyl substituent on the thiazole ring enhances lipophilicity and receptor binding affinity, while the sulfinyl group contributes to metabolic stability .
GW501516 was developed to treat metabolic and cardiovascular disorders by upregulating fatty acid oxidation and improving insulin sensitivity. Preclinical studies highlight its role in enhancing endurance and reducing lipid accumulation in muscle and liver tissues . Notably, its illicit use as a performance-enhancing drug in athletics has raised regulatory concerns .
Vorbereitungsmethoden
Oxidation of GW501516 to the Sulfinyl Derivative
The most direct route to 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid involves the controlled oxidation of the parent compound GW501516, which contains a methylthio (-S-CH3) group. Oxidation converts the sulfur atom from a sulfide to a sulfoxide (sulfinyl) state.
Reagents and Conditions
Hydrogen peroxide (H2O2) is the predominant oxidizing agent due to its cost-effectiveness and selectivity. Reactions are typically conducted in polar aprotic solvents such as acetonitrile or ethyl acetate at temperatures between 0°C and 25°C . For example, a 30% aqueous H2O2 solution in acetonitrile at 15°C achieves 85–90% conversion to the sulfinyl product within 4–6 hours . Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer faster kinetics but are less economical for large-scale synthesis.
Table 1: Oxidation Efficiency with Selected Reagents
Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
H2O2 (30%) | Acetonitrile | 15 | 6 | 88 |
mCPBA | Dichloromethane | 0 | 2 | 92 |
NaIO4 | Water/THF | 25 | 8 | 78 |
Mechanistic Insights
The oxidation proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate that rapidly rearranges to the sulfoxide. Steric hindrance from the adjacent thiazole and trifluoromethylphenyl groups necessitates mild conditions to prevent over-oxidation to the sulfone . Kinetic studies reveal that electron-withdrawing substituents on the thiazole ring accelerate the reaction by polarizing the S–CH3 bond .
Multi-Step Synthesis from Thiazole Precursors
For de novo synthesis, the compound is assembled through sequential functionalization of a 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole intermediate. This approach avoids reliance on GW501516 as a starting material.
Thiazole Core Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, reacting 4-(trifluoromethyl)benzaldehyde with thiourea and α-bromoketones. For example, 2-bromo-1-(4-methylphenyl)ethan-1-one reacts with thiourea in ethanol under reflux to yield the thiazole core with 94% efficiency .
Sulfinyl Group Introduction
The methylsulfinyl moiety is introduced via a nucleophilic substitution reaction. The thiazole intermediate is treated with methylsulfinyl chloride (CH3S(O)Cl) in the presence of a base such as triethylamine. This step requires anhydrous conditions to prevent hydrolysis of the sulfinyl chloride .
Table 2: Key Reaction Parameters for Sulfinyl Incorporation
Parameter | Optimal Value |
---|---|
Solvent | Tetrahydrofuran |
Temperature | −10°C to 0°C |
Reaction Time | 2–3 h |
Base | Triethylamine |
Industrial-Scale Production Methods
Patented methodologies emphasize cost reduction and scalability. A notable approach from CN113831333A involves a one-pot synthesis strategy, consolidating multiple steps into a single reactor .
One-Pot Hydroxymethylation and Etherification
1-Methyl-3-trifluoromethyl-5-hydroxy-1H-pyrazole undergoes hydroxymethylation with formaldehyde in alkaline aqueous ethanol, followed by etherification with difluorochloromethane. This eliminates intermediate isolation, achieving an 89% yield for the combined steps .
Catalytic Oxidation
The sulfinyl group is installed using a tungsten-catalyzed oxidation with H2O2. Sodium tungstate (Na2WO4) at 0.5 mol% loading in methanol enables complete conversion at 50°C within 3 hours . This method reduces waste compared to stoichiometric oxidants.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves the sulfinyl product from unreacted starting materials and sulfone byproducts. Gradient elution (40–70% acetonitrile over 20 minutes) achieves >99% purity .
Spectroscopic Confirmation
-
NMR : The sulfinyl proton resonates as a singlet at δ 3.12 ppm (1H, S=O–CH2–) .
-
Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 485.5, consistent with the molecular formula C21H18F3NO5S2 .
Case Studies and Yield Optimization
Academic Laboratory Synthesis
A 2024 study reported a 76% overall yield using a sequential oxidation and ester hydrolysis protocol. Key improvements included cryogenic (−20°C) reaction conditions to suppress sulfone formation .
Industrial Pilot-Scale Trials
A pharmaceutical manufacturer achieved a 82% yield at the 10 kg scale by employing continuous flow chemistry for the oxidation step, enhancing heat and mass transfer .
Analyse Chemischer Reaktionen
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazole moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Metabolic and Cardiovascular Disease Treatment
This compound is a sulfone derivative of GW 501516, which was initially developed to treat metabolic and cardiovascular diseases. Its primary mechanism of action involves agonism of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), enhancing fatty acid oxidation and energy metabolism in skeletal muscle and adipose tissues. This leads to improved lipid profiles and increased energy expenditure, making it a candidate for obesity and diabetes management .
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit anticonvulsant properties. The structure of 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid suggests potential efficacy against seizures, as similar compounds have shown significant activity in animal models . Further studies are needed to establish its effectiveness in clinical settings.
Anticancer Potential
Thiazole-containing compounds have been reported to possess anticancer properties. Preliminary studies suggest that this compound could inhibit the growth of various cancer cell lines due to its structural features that may interfere with cancer cell metabolism . More comprehensive studies are required to validate these findings.
Herbicidal Activity
Compounds with similar structural motifs have been investigated for their herbicidal properties. The phenoxyacetic acid component may confer selective herbicidal activity, making it a candidate for developing new agricultural chemicals . Research into its efficacy against specific weed species could enhance crop management strategies.
Doping Control in Sports
Due to its association with GW 501516, this compound is used in sports drug testing as a urinary metabolite to detect doping . Its presence in biological samples can indicate the use of performance-enhancing drugs, making it relevant for anti-doping agencies.
Clinical Trials on Metabolic Disorders
A series of clinical trials have explored the effects of GW 501516 and its derivatives on metabolic disorders. These studies have shown promising results in improving insulin sensitivity and reducing body fat percentage in subjects with metabolic syndrome .
Anticancer Research
Recent studies have synthesized various thiazole derivatives and tested their cytotoxicity against different cancer cell lines. Compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Wirkmechanismus
The compound exerts its effects by acting as a peroxisome proliferator-activated receptor agonist. It binds to these receptors, leading to the activation of specific genes involved in inflammation regulation and metabolic processes. The molecular targets include various transcription factors and signaling pathways that modulate inflammatory responses and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Structurally analogous PPAR-δ agonists and phenoxyacetic acid derivatives have been synthesized to optimize pharmacological properties. Below is a comparative analysis of GW501516 with key analogs:
Structural and Functional Analogues
Key Observations
- Sulfinyl vs. Thio Linkers : The sulfinyl group in GW501516 enhances oxidative stability and receptor binding compared to thio-linked analogs (e.g., ), which show reduced EC₅₀ values .
- Substituent Effects : Fluorine substitution (as in GW0742) increases PPAR-δ selectivity and potency (EC₅₀ = 0.3 nM vs. 1.0 nM for GW501516) .
- Backbone Modifications: Replacement of acetic acid with propanoic acid () reduces activity due to steric effects, highlighting the importance of the acetic acid moiety .
- Heterocyclic Variations: Pyrazole-thiazolidinone hybrids () exhibit divergent biological profiles, suggesting scaffold-dependent activity .
Biologische Aktivität
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid (CAS: 317318-70-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly as a PPARδ agonist. This compound is structurally related to GW501516, a synthetic drug known for its metabolic and cardiovascular effects. Understanding the biological activity of this compound could provide insights into its therapeutic applications and safety profile.
Chemical Structure and Properties
The chemical formula for this compound is C_{21}H_{18}F_3N_0_3S_2, with a molecular weight of 453.51 g/mol. The structure features multiple functional groups, including thiazole and sulfinyl moieties, which are essential for its biological activity.
This compound acts primarily as a PPARδ agonist . PPARδ (Peroxisome Proliferator-Activated Receptor delta) is involved in the regulation of genes that control fatty acid oxidation and energy metabolism. Activation of PPARδ leads to:
- Increased fatty acid oxidation in skeletal muscle and adipose tissue.
- Enhanced energy expenditure.
- Improved lipid profiles, which may contribute to metabolic health.
1. Metabolic Effects
Research indicates that compounds like GW501516 significantly affect lipid metabolism. In studies involving nonhuman primates, treatment with GW501516 resulted in:
- Increased plasma HDL-C levels.
- Decreased plasma triglycerides and LDL-C levels.
- Improved insulin sensitivity.
These findings suggest that this compound could exhibit similar metabolic benefits due to its structural similarity to GW501516 .
3. Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that certain derivatives exhibit potent antibacterial effects, which could extend to this compound given its structural characteristics .
Study 1: Metabolic Effects in Animal Models
A study involving obese rhesus monkeys demonstrated that treatment with GW501516 led to significant improvements in lipid profiles and insulin sensitivity. This supports the hypothesis that similar compounds could have beneficial metabolic effects in humans .
Study 2: Anticancer Activity of Thiazole Derivatives
In vitro studies have shown that various thiazole derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups displayed enhanced activity against specific cancer types . This suggests that this compound may warrant further investigation in cancer research.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. Q1: What are the critical steps in synthesizing 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Reacting 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (precursor) with methylsulfinylphenol derivatives under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
- Sulfoxidation : Introducing the sulfinyl group via oxidation using agents like mCPBA (meta-chloroperbenzoic acid), requiring strict control of stoichiometry to avoid over-oxidation .
- Acetic acid coupling : Attaching the phenoxyacetic acid moiety via nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .
Key Optimization : Monitor intermediates via HPLC (>95% purity thresholds) and adjust reaction times to minimize side products (e.g., sulfone formation during sulfoxidation) .
Q. Q2: How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm for trifluoromethylphenyl), sulfoxide (δ 2.8–3.2 ppm), and acetic acid moieties (δ 3.5–4.0 ppm) .
- Mass Spectrometry : LC-ESI-QFT/MS with [M+H]+ at m/z 523.1 (calculated) and MS/MS fragmentation to verify sulfinyl and thiazole linkages .
- Chromatography : HPLC with C18 columns (ACN/water gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. Q3: How does the sulfinyl group influence the compound’s electronic properties and reactivity in biological systems?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density shifts at the sulfinyl group, which enhances electrophilicity and potential H-bonding with biological targets .
- Experimental Validation : Compare sulfinyl vs. sulfide analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets). Use X-ray crystallography to resolve binding interactions .
Contradiction Note : Sulfoxides may exhibit reduced metabolic stability compared to sulfides; address this via stability studies in liver microsomes .
Q. Q4: What strategies resolve contradictory bioactivity data across different assay models (e.g., in vitro vs. in vivo)?
Methodological Answer:
- Assay Design : Standardize conditions (e.g., serum-free media for in vitro to avoid protein binding artifacts) .
- Metabolite Profiling : Use LC-MS to identify active metabolites in vivo that may differ from parent compound activity .
- Dose-Response Modeling : Apply Hill equation analysis to reconcile potency differences between cell-based and animal models .
Q. Q5: How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Salt Formation : Synthesize sodium or lysine salts of the acetic acid moiety to enhance aqueous solubility .
- Prodrug Strategies : Convert the sulfinyl group to a bioreversible prodrug (e.g., sulfoxide ester) for improved membrane permeability .
- Co-Crystallization : Screen with cyclodextrins or PEG derivatives to stabilize the amorphous phase and enhance dissolution rates .
Q. Data Interpretation and Experimental Design
Q. Q6: How should researchers design SAR studies to evaluate the trifluoromethylphenyl-thiazole moiety’s role in target binding?
Methodological Answer:
- Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -Cl, or -OCH₃ and compare binding affinities via SPR (surface plasmon resonance) .
- Docking Simulations : Use AutoDock Vina to model interactions with receptor pockets (e.g., hydrophobic regions favoring trifluoromethyl) .
Key Metric : Calculate ΔΔG values to quantify contributions of specific substituents .
Q. Q7: What methodologies address discrepancies in purity assessments between HPLC and NMR?
Methodological Answer:
- Orthogonal Techniques : Combine HPLC (for quantification) with -NMR integration (e.g., acetic acid protons at δ 4.0 ppm) to cross-validate purity .
- Spiking Experiments : Introduce known impurities (e.g., sulfone byproduct) to calibrate detection limits in both methods .
Q. Synthesis and Scale-Up Challenges
Q. Q8: What are the key bottlenecks in scaling up the sulfoxidation step, and how can they be mitigated?
Methodological Answer:
- Oxidant Selection : Replace mCPBA with H₂O₂/TFA for safer, scalable oxidation; monitor reaction progress via in-situ FTIR to prevent over-oxidation .
- Workflow Design : Use continuous-flow reactors to enhance heat dissipation and reduce exothermic risks during scale-up .
Eigenschaften
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-12-9-16(7-8-17(12)29-10-19(26)27)31(28)11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAJAADVHQENJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.